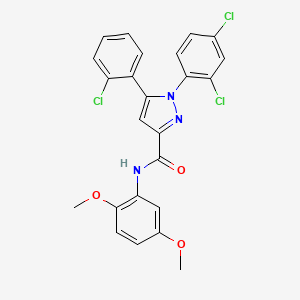
Carboxyatractylate
Übersicht
Beschreibung
Carboxyatractyloside is a highly toxic diterpene glycoside that inhibits the ADP/ATP translocase. It is significantly more potent than its analog, atractyloside, in inhibiting oxidative phosphorylation . This compound is found in certain plants, such as Xanthium species and Atractylis gummifera, and has been associated with severe poisoning cases in humans and livestock .
Wirkmechanismus
Target of Action
Carboxyatractylate, also known as Carboxyatractyloside, primarily targets the ADP/ATP translocase 1 . This protein plays a crucial role in the transport of ADP into mitochondria and ATP out of mitochondria .
Mode of Action
This compound acts as an inhibitor of the ADP/ATP translocase 1 . It binds to this translocase, thereby inhibiting the exchange of ADP and ATP across the mitochondrial membrane . This interaction results in a decrease in the respiration rate and an increase in the membrane potential .
Biochemical Pathways
This compound affects the oxidative phosphorylation pathway in mitochondria . By inhibiting the ADP/ATP translocase 1, it disrupts the normal flow of ADP and ATP across the mitochondrial membrane. This disruption can lead to a decrease in ATP production and an increase in the membrane potential .
Result of Action
The molecular effect of this compound’s action is the inhibition of the ADP/ATP translocase 1, leading to a decrease in the respiration rate and an increase in the membrane potential . On a cellular level, this can lead to a decrease in ATP production, potentially affecting cellular energy levels and function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ethanol has been shown to affect the uncoupling activity of this compound on palmitate-induced uncoupling in liver mitochondria . Furthermore, the concentration of other compounds, such as palmitate, can also influence the inhibitory effect of this compound .
Biochemische Analyse
Biochemical Properties
Carboxyatractylate interacts with several enzymes and proteins, notably the ATP/ADP-antiporter, a crucial component in cellular respiration . The degree of inhibition of the ATP/ADP-antiporter by this compound coincides with the arresting of state 3 respiration . The interaction between this compound and the ATP/ADP-antiporter is believed to be involved in the uncoupling of low concentrations of fatty acids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the ATP/ADP-antiporter, affecting mitochondrial respiration . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the ATP/ADP-antiporter . It inhibits the ATP/ADP-antiporter, which in turn affects the mitochondrial respiration process . This interaction leads to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving the ATP/ADP-antiporter . The inhibiting concentration of this compound coincides with the arresting of state 3 respiration
Metabolic Pathways
This compound is involved in the metabolic pathway of the ATP/ADP-antiporter . It interacts with this enzyme, affecting the mitochondrial respiration process . This interaction could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is believed to interact with the ATP/ADP-antiporter, influencing its transport and distribution within cells . This interaction could potentially affect the localization or accumulation of the ATP/ADP-antiporter within cells.
Subcellular Localization
Given its interaction with the ATP/ADP-antiporter, it is likely that it is localized in the mitochondria where this enzyme is found
Vorbereitungsmethoden
Carboxyatractyloside kann aus natürlichen Quellen wie Xanthium sibiricum und Atractylis gummifera isoliert werden . Die Herstellung beinhaltet die Extraktion der Verbindung aus dem Pflanzenmaterial, gefolgt von Reinigungsprozessen wie der Hochleistungsflüssigkeitschromatographie (HPLC) . Synthetische Wege für Carboxyatractyloside sind komplex und umfassen mehrere Schritte, darunter Glykosylierungs- und Sulfonierungsreaktionen
Analyse Chemischer Reaktionen
Carboxyatractyloside unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können den Glykosidanteil modifizieren, aber detaillierte Wege sind nicht umfassend untersucht.
Substitution: Substitutionsreaktionen können am Glykosid- oder Diterpenanteil auftreten und zu verschiedenen Analoga führen.
Häufig verwendete Reagenzien in diesen Reaktionen sind starke Oxidationsmittel, Reduktionsmittel und Nukleophile. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und der Art der beteiligten Substituenten ab.
Wissenschaftliche Forschungsanwendungen
Carboxyatractyloside hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Carboxyatractyloside übt seine Wirkung aus, indem es die ADP/ATP-Translokase in der inneren mitochondrialen Membran hemmt . Diese Hemmung verhindert den Austausch von ADP und ATP über die mitochondriale Membran, stört die oxidative Phosphorylierung und führt zum Zelltod . Die Verbindung stabilisiert die Nukleosidbindungsstelle der Translokase auf der zytoplasmatischen Seite, blockiert die ATP-Synthese und fördert den mitochondrialen Permeabilitätsübergang .
Vergleich Mit ähnlichen Verbindungen
Carboxyatractyloside wird oft mit Atractyloside und Bongkrekinsäure verglichen:
Atractyloside: Beide Verbindungen hemmen die ADP/ATP-Translokase, aber Carboxyatractyloside ist etwa zehnmal potenter.
Bongkrekinsäure: Ähnlich wie Carboxyatractyloside hemmt Bongkrekinsäure die ADP/ATP-Translokase, jedoch über einen anderen Bindungsmechanismus.
Andere ähnliche Verbindungen umfassen verschiedene Diterpen-Glykoside und Kauran-Diterpenoide, die strukturelle Ähnlichkeiten und biologische Aktivitäten aufweisen .
Eigenschaften
IUPAC Name |
(1R,4S,7S,9S,10S,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44)/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFATIOBERWBDY-LNQSNDDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33286-30-5, 77228-71-8 | |
| Record name | Dipotassium dihydrogen 15α-hydroxy-2β-[[2-O-isovaleryl-3,4-di-O-sulphonato-β-D-glucopyranosyl]oxy]kaur-16-ene-18,19-dioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOXYATRACTYLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNP1XL23E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2611692.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2611693.png)
![8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2611694.png)
![1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone](/img/structure/B2611695.png)
![3-benzyl-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2611697.png)
![(4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2611698.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2611700.png)



![1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2611711.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2611712.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2611714.png)
![2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2611715.png)
